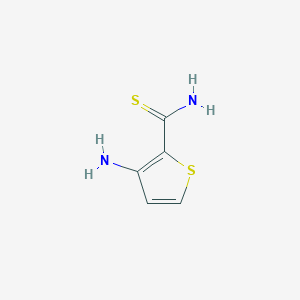

3-aminothiophene-2-thiocarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-aminothiophene-2-thiocarboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group at the third position and a carbothioamide group at the second position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothiophene-2-thiocarboxamide can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of multicomponent reactions and catalytic processes to enhance yield and reduce reaction times. Green chemistry principles are also being applied to develop more sustainable and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions: 3-aminothiophene-2-thiocarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and carbothioamide groups, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Synthesis and Organic Chemistry

3-Aminothiophene-2-thiocarboxamide is primarily utilized as a building block in the synthesis of complex organic molecules. Its functional groups allow for a variety of chemical reactions, including:

- Substitution Reactions : The amino and thiocarboxamide groups can participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

- Condensation Reactions : These reactions can lead to the formation of larger molecular frameworks essential for drug development.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Substitution | Nucleophilic substitution on aromatic rings | Synthesis of pharmaceuticals |

| Condensation | Formation of amides or imines | Development of agrochemicals |

| Polymerization | Incorporation into polymer chains | Production of textiles and coatings |

Pharmaceutical Applications

The compound has been identified as a potential anti-cancer agent due to its ability to inhibit the c-Kit proto-oncogene, which is involved in various malignancies including gastrointestinal stromal tumors and acute myelogenous leukemia. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the efficacy of various thiophene derivatives, compounds derived from this compound demonstrated IC50 values ranging from 2.6 to 18 nM against human cancer cell lines, outperforming traditional chemotherapy agents like combretastatin A-4 .

Antibacterial Properties

Recent investigations have shown that derivatives of this compound possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with methoxy substitutions displayed inhibition rates exceeding 80% against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antibacterial Activity of Derivatives

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 7b (Methoxy) | 20 (E. coli) | 86.9 |

| 7b (Methoxy) | 20 (S. aureus) | 83.3 |

| 7b (Methoxy) | 19 (B. subtilis) | 82.6 |

Material Science Applications

In material science, this compound is utilized in the production of polymers, particularly polyurethanes and polyesteramides. Its incorporation into polymer matrices enhances properties such as strength, flexibility, and thermal stability, making it suitable for applications in coatings, adhesives, and textiles.

Environmental Applications

The compound has also been explored for use as a corrosion inhibitor due to its ability to form stable complexes with metal ions, thereby protecting surfaces from oxidative damage. Additionally, its role as a surfactant in various formulations highlights its versatility in environmental applications.

Mechanism of Action

The mechanism of action of 3-aminothiophene-2-thiocarboxamide involves its interaction with various molecular targets and pathways. The amino and carbothioamide groups can form hydrogen bonds and other interactions with biological molecules, leading to the inhibition of specific enzymes or receptors. For example, the compound has been shown to inhibit bacterial growth by targeting bacterial cell wall synthesis .

Comparison with Similar Compounds

2-Aminothiophene-3-carboxamide: This compound is structurally similar but has a carboxamide group instead of a carbothioamide group.

3-Aminothiophene-2-carboxylate: This derivative has a carboxylate group at the second position instead of a carbothioamide group.

Uniqueness: 3-aminothiophene-2-thiocarboxamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No. |

122805-72-5 |

|---|---|

Molecular Formula |

C5H6N2S2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

3-aminothiophene-2-carbothioamide |

InChI |

InChI=1S/C5H6N2S2/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) |

InChI Key |

VTUUKXZRDIRHCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1N)C(=S)N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.